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Compound of Interest

Compound Name: Methylene blue hydrate

Cat. No.: B110778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and core

scientific applications of methylene blue. It details its historical significance, chemical

properties, and mechanisms of action in key therapeutic areas. This document is intended to

serve as a detailed resource, offering specific experimental protocols, quantitative data for

analysis, and visual diagrams of its biochemical pathways.

Discovery and Historical Context
Methylene blue (Methylthioninium chloride) holds the distinction of being the first fully synthetic

drug used in medicine.[1] It was first synthesized in 1876 by the German chemist Heinrich Caro

at the chemical company BASF, initially as a potent blue dye for the burgeoning textile industry.

[2][3] Its value, however, quickly transcended coloration.

The late 19th century saw pioneering work by scientists like Paul Ehrlich and Robert Koch, who

explored the utility of synthetic dyes as selective biological stains. Ehrlich demonstrated

methylene blue's ability to selectively stain nerve fibers in 1887, while Koch utilized it as a

bacteriological stain.[1][4] This principle of selective affinity led Ehrlich and Paul Guttmann to

successfully use methylene blue as the first synthetic antimalarial agent in 1891, operating on

the belief that dyes could selectively target and harm pathogens.[1][5][6] In 1933, Matilda

Brooks discovered its efficacy as an antidote for carbon monoxide and cyanide poisoning,

further cementing its place in medicine.[1] Today, it is on the World Health Organization's List of

Essential Medicines and is primarily used for treating methemoglobinemia.[1]
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Physicochemical and Quantitative Data
Methylene blue's utility is rooted in its distinct chemical properties, particularly its redox

potential and strong light absorption. A summary of its key quantitative characteristics is

provided below.

Table 1: Physicochemical Properties of Methylene Blue

Property Value Reference

Molecular Formula C₁₆H₁₈ClN₃S [7]

Molar Mass 319.85 g·mol⁻¹ [7]

Peak Absorbance (λmax) ~665 - 668 nm [8][9]

Molar Absorptivity (ε)
6.71 x 10⁴ - 8.43 x 10⁴

M⁻¹cm⁻¹ at ~665 nm
[10]

Redox Potential (E₀') +0.011 V (at pH 7.0) N/A

Table 2: Biological Efficacy Data

Parameter Organism/Target Value Reference

Antimalarial IC₅₀

P. falciparum

(Chloroquine-

sensitive)

~1.8 - 3.62 nM [6][11]

Antimalarial IC₅₀

P. falciparum

(Chloroquine-

resistant)

~1.8 nM [6]

Antimalarial IC₅₀ P. vivax 3.1 nM (median) [6]

Gametocytocidal IC₅₀
P. falciparum (late-

stage gametocytes)
106.4 nM (mean) [12]

Enzyme Inhibition (Ki)

P. falciparum

Glutathione

Reductase

6.4 µM (non-

competitive)
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Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of high-purity

methylene blue and for a key biological assay used to determine its antimalarial potency.

Chemical Synthesis of Methylene Blue
The following protocol is adapted from established methods (e.g., Bernthsen synthesis) that

utilize manganese dioxide as an oxidizing agent to avoid the environmental toxicity associated

with dichromates. This process starts with N,N-dimethyl-p-phenylenediamine.

Materials:

N,N-dimethyl-p-phenylenediamine

Manganese dioxide (MnO₂)

Sodium thiosulfate (Na₂S₂O₃)

Sulfuric acid (H₂SO₄)

N,N-dimethylaniline hydrochloride

Copper (II) sulfate (CuSO₄)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Deionized water

Ice

Procedure:

Preparation of 2-amino-5-dimethylaminophenylthiosulfonic acid:

In a suitable reaction vessel, create a solution of N,N-dimethyl-p-phenylenediamine (0.081

mol) in water containing sulfuric acid (0.048 mol). Cool the solution to 0-3°C using an ice
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bath.

While maintaining the temperature between 3-7°C and stirring, add manganese dioxide

(0.084 mol), followed by sodium thiosulfate (0.088 mol) and additional sulfuric acid (0.040

mol).

Stir the reaction mixture at 5-8°C for approximately 45 minutes. Adjust the pH to ~5.0 with

sodium hydroxide.

Formation of the Indamine-thiosulfonic Acid:

To the mixture from the previous step, add an aqueous solution of N,N-dimethylaniline

hydrochloride (0.068 mol). Stir rapidly at 7-9°C.

Add a larger portion of manganese dioxide (0.204 mol) to the reaction mixture, keeping

the temperature between 7-12°C.

Cyclization and Oxidation to Methylene Blue:

Introduce copper (II) sulfate (~0.017 mol or more) to the reaction mixture.

Heat the mixture to 70-98°C at a pH of approximately 3-6. Maintain this temperature until

spot tests confirm the formation of methylene blue is complete.

Purification and Isolation:

Filter the hot solution to remove insoluble manganese salts.

The crude methylene blue can be purified via recrystallization from hot water. For higher

purity, a solvent extraction method can be employed: adjust the aqueous solution to pH

9.5 and extract with carbon tetrachloride to remove organic impurities like Azure B.

Methylene blue remains in the aqueous phase.[6]

Crystallize the purified methylene blue by adding hydrochloric acid to the aqueous

solution.[6]

Collect the resulting dark green crystals by filtration, wash with cold water, and dry at

60°C.
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Expected Outcome: This process is designed to produce high-quality methylene blue with good

yields (a similar process reported a yield of 15.9-17.0 grams from a 0.081 mole starting scale)

and purity levels exceeding 97% after purification.[3]

In Vitro Antimalarial Drug Sensitivity Assay (SYBR
Green I Method)
This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of methylene

blue against the asexual erythrocytic stages of Plasmodium falciparum.[2]

Materials:

P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized to the ring stage.

Human erythrocytes (O+).

Complete Medium (CM): RPMI-1640 with L-glutamine, HEPES, hypoxanthine, and 0.5%

Albumax I.

Methylene blue stock solution in DMSO.

Sterile, black, 96-well clear-bottom microplates.

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

SYBR Green I dye (10,000x stock in DMSO).

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

Drug Plate Preparation:

Prepare a serial dilution of methylene blue in Complete Medium in a separate plate to

create a concentration gradient (e.g., 100 nM down to 0.1 nM).

Transfer 100 µL of each drug dilution into triplicate wells of the black 96-well assay plate.
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Include control wells: drug-free control (parasitized cells, no drug) and background control

(uninfected cells).

Assay Initiation:

Dilute the synchronized ring-stage parasite culture with fresh erythrocytes and CM to a

final parasitemia of 0.5% and a hematocrit of 2%.

Add 100 µL of this parasite suspension to each well of the drug plate.

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂,

90% N₂).

Lysis and Staining:

Prepare SYBR Green I lysis buffer by adding 2 µL of the 10,000x SYBR Green I stock to

10 mL of Lysis Buffer. Protect from light.

Carefully remove 100 µL of supernatant from each well of the assay plate.

Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently.

Incubate the plate in the dark at room temperature for 1-24 hours.[11]

Data Acquisition and Analysis:

Read the fluorescence of each well using a plate reader.

Subtract the average background fluorescence (uninfected cells) from all other readings.

Normalize the data by expressing the fluorescence at each drug concentration as a

percentage of the drug-free control (100% growth).

Plot the percentage of parasite growth versus the log of the drug concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Key Mechanisms of Action & Pathways
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Methylene blue's therapeutic effects are primarily driven by its ability to act as a redox-cycling

agent. The following diagrams illustrate its core mechanisms in treating methemoglobinemia

and malaria, as well as a workflow for its chemical synthesis.
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Figure 1. General workflow for the synthesis of Methylene Blue.
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Figure 2. Mechanism of Methylene Blue in treating methemoglobinemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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